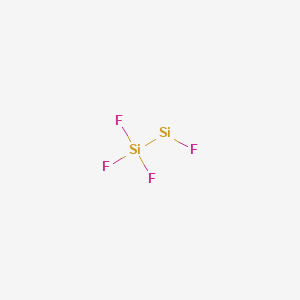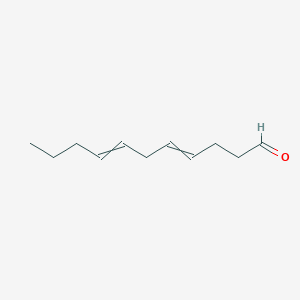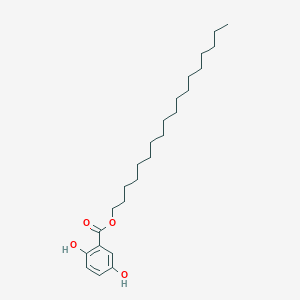![molecular formula C8H12O5 B14291486 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 116770-34-4](/img/structure/B14291486.png)
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H12O4. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, followed by the removal of by-products through distillation. The final product is then subjected to quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-hydroxyethyl methacrylate.
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Polymerization: Polymers and copolymers with various applications.
Hydrolysis: Methacrylic acid and 2-hydroxyethyl methacrylate.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the type of polymerization process used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: Another methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Used in similar applications but with different reactivity.
Uniqueness
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to form hydrogels and other polymeric materials makes it particularly valuable in biomedical applications.
Eigenschaften
CAS-Nummer |
116770-34-4 |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-methoxycarbonyloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O5/c1-6(2)7(9)12-4-5-13-8(10)11-3/h1,4-5H2,2-3H3 |
InChI-Schlüssel |
KOXTUPRIBYBHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


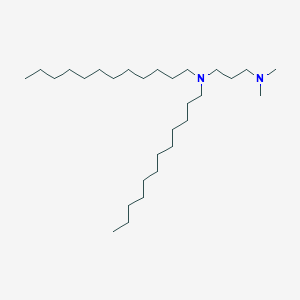
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
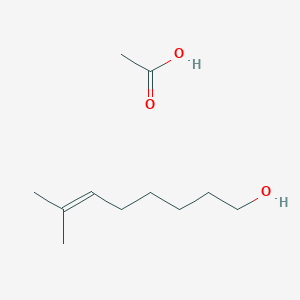
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)


